molecular formula C22H21NO4 B3458911 2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3458911
M. Wt: 363.4 g/mol
InChI Key: YUYUGBACORGACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that features a biphenyl group linked to an acetamide moiety

Preparation Methods

The synthesis of 2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of biphenyl-4-ol with 2,4-dimethoxyaniline in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides or sulfonyl chlorides.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

    2-(biphenyl-4-yloxy)-N-(2,4-dimethylphenyl)acetamide: This compound has a similar structure but with methyl groups instead of methoxy groups, which can affect its reactivity and biological activity.

    2-(biphenyl-4-yloxy)-N-(2,4-dihydroxyphenyl)acetamide: The presence of hydroxyl groups can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-19-12-13-20(21(14-19)26-2)23-22(24)15-27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYUGBACORGACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.